molecular formula C11H10O3 B3112025 Methyl 4-acryloyl-benzoate CAS No. 187401-48-5

Methyl 4-acryloyl-benzoate

Cat. No.: B3112025
CAS No.: 187401-48-5
M. Wt: 190.19 g/mol
InChI Key: WMVDNYRRLOHNFE-UHFFFAOYSA-N
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Description

Methyl 4-acryloyl-benzoate (CAS 187401-48-5) is a high-value chemical building block with the molecular formula C11H10O3 and a molecular weight of 190.195 g/mol . This compound features a benzoate ester linked to an acryloyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure is particularly valuable in the design and synthesis of novel hybrid molecules, such as chalcone analogues, which are explored for their potential biological activities . Recent in silico studies on similar hybrid structures have shown promise as potent agents against breast cancer cells, suggesting potential research applications for this compound in developing new anticancer candidates . Furthermore, the acryloyl moiety makes this compound an ideal substrate for polymerization reactions and click chemistry, useful in materials science and for creating functional polymers. This product is intended for research purposes only and is strictly not for medicinal, edible, or human use. Researchers can leverage its dual functional groups to create diverse molecular architectures for pharmaceutical development and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-prop-2-enoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDNYRRLOHNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Acryloyl Benzoate and Its Analogues

Esterification Routes for Methyl 4-acryloyl-benzoate Preparation

Esterification stands as a primary method for the synthesis of this compound, involving the reaction of a carboxylic acid and an alcohol. This can be achieved through several approaches.

Direct Esterification Approaches to this compound

Direct esterification, often referred to as Fischer esterification, is a fundamental method for producing esters. This acid-catalyzed reaction typically involves treating a carboxylic acid with an excess of alcohol. commonorganicchemistry.comlibretexts.org For simple alcohols like methanol (B129727) or ethanol, which can also serve as the solvent, this method is particularly effective for primary and secondary alcohols, though less so for tertiary alcohols and phenols. commonorganicchemistry.com The process is reversible and driven to completion by using an excess of one reactant or by removing the water formed during the reaction. libretexts.org For instance, the Fischer esterification of vanillic acid with methanol at reflux for 18 hours, using concentrated sulfuric acid as a catalyst, can yield the corresponding methyl ester in excellent yields (95%). acs.org

However, traditional Fischer esterification can be slow and require harsh conditions. To address this, alternative catalysts and conditions have been explored. For example, iron oxide nanoparticles supported on mesoporous materials have been used as an efficient and recoverable catalyst for the esterification of various carboxylic acids. researchgate.net Another approach involves the use of thionyl chloride (SOCl2) with methanol, which generates anhydrous HCl in situ to catalyze the esterification. commonorganicchemistry.com

Acryloyl Chloride Reactivity in Benzoate (B1203000) Functionalization

A highly effective method for synthesizing esters, particularly from phenols or alcohols that are sensitive to acidic conditions, involves the use of acryloyl chloride. researchgate.netgoogle.com This method is advantageous as it is often carried out under milder conditions and can lead to high yields. google.com The reaction involves the acylation of a hydroxyl group with acryloyl chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. jst.go.jpresearchgate.net

For example, 4-benzyloxycarbonylphenyl acrylate (B77674) was successfully prepared by reacting benzyl-4-hydroxy benzoate with acryloyl chloride in the presence of triethylamine. researchgate.net Similarly, a process for producing acrylic esters on an industrial scale involves reacting a carboxyl group-containing hydroxy compound with acryloyl chloride in specific solvents like N,N-Dimethyl acetamide (B32628) (DMAc) or N-Methyl-pyrrolidon (NMP), in the absence of a base and at controlled temperatures. google.com This highlights the versatility of acryloyl chloride in functionalizing benzoate structures. The reactivity of acryloyl chloride is high, but it is also a hazardous material, requiring careful handling in a well-ventilated fume hood. stanford.edu

Alternative Esterification Strategies

Beyond direct esterification and the use of acyl chlorides, several other strategies exist for ester formation. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good option for acid-sensitive substrates and is commonly used for creating t-butyl esters. commonorganicchemistry.com

Another method involves the alkylation of carboxylic acids with reagents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me2SO4) to produce methyl esters. commonorganicchemistry.com Enzymatic methods, using lipases, also present a greener alternative for esterification under mild conditions, although their effectiveness can be substrate-dependent. acs.orgbioline.org.br For instance, lipase-catalyzed esterification of phenolic acids has been reported, but the efficiency can be influenced by the structure of the acid. bioline.org.br

Advanced Synthetic Pathways for Functionalized Acryloyl-benzoate Monomers

The synthesis of more complex and functionalized acryloyl-benzoate monomers often requires more advanced synthetic techniques that go beyond simple esterification.

Nucleophilic Addition Reactions in Acryloyl-benzoate Synthesis

Nucleophilic addition reactions are fundamental in organic chemistry for forming new carbon-carbon bonds. libretexts.org In the context of synthesizing acryloyl-benzoate derivatives, these reactions can be employed to introduce the acryloyl moiety or to build upon a pre-existing benzoate structure. A key example is the reaction of organometallic reagents, like Grignard reagents, with aldehydes or ketones. youtube.comorganicmystery.com This can be used to create a secondary alcohol which can then be further reacted. For instance, a Grignard reagent can react with an aldehyde to form an alcohol, which could then potentially be esterified with acryloyl chloride. youtube.com

Another important nucleophilic addition is the Michael-type conjugate addition. This reaction is particularly useful for modifying polymers that already contain acryloyl groups. For example, biodegradable copolymers with acryloyl functional groups can be modified by the Michael addition of thiol-containing molecules, leading to materials with diverse functionalities. acs.org

Condensation Reactions for Acryloyl-benzoate Derivatives

Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous elimination of a smaller molecule like water. libretexts.org These reactions are crucial for synthesizing a variety of organic compounds. A pertinent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. This reaction involves the condensation of an acetophenone (B1666503) derivative with an aldehyde. For instance, methyl (E)-4-(3-(4-bromophenyl)acryloyl)benzoate has been synthesized via a boric acid-catalyzed condensation of methyl 4-acetylbenzoate with 4-bromobenzaldehyde (B125591) under solvent-free microwave conditions, achieving a 62% yield. mdpi.com

These condensation reactions provide a powerful tool for creating complex acryloyl-benzoate derivatives with specific electronic and structural properties, which are valuable for applications in materials science.

Multi-step Synthesis of Complex Acryloyl-benzoate Structures

The synthesis of complex acryloyl-benzoate derivatives often necessitates multi-step reaction sequences. These approaches allow for the introduction of diverse functional groups and the construction of intricate molecular architectures. solubilityofthings.com A common strategy involves the initial synthesis of a substituted benzoic acid or benzoate precursor, which is then functionalized with the acryloyl group in a subsequent step.

For instance, the synthesis of methyl 4-((E)-3-((z)phenyl)acryloyl)-2-methylbenzoate derivatives begins with the preparation of methyl 4-acetyl-2-methylbenzoate. This is achieved by the esterification of 4-acetyl-2-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid. rjpbcs.com The resulting chalcone (B49325) derivatives are then synthesized through the condensation of methyl 4-acetyl-2-methylbenzoate with various aryl aldehydes. rjpbcs.com

Another example is the synthesis of N-ethylacrylamide-2-(4-formylbenzamide) (M1), which starts from 4-formylbenzoic acid. The initial step involves the protection of the formyl group via acetal (B89532) formation with trimethylorthoformate to yield methyl-4-(dimethoxymethyl)benzoate. This is followed by monoacylation of ethylenediamine (B42938) and subsequent introduction of the acrylate moiety using acryloyl chloride. jst.go.jp

The synthesis of more elaborate structures, such as those used in liquid crystal polymers, may involve several sequential reactions to build the desired molecular framework before the final acrylation step. researchgate.netresearchgate.net These multi-step syntheses offer precise control over the final structure of the acryloyl-benzoate derivative. solubilityofthings.com

Purification and Isolation Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound monomer is crucial for its subsequent polymerization and material applications. Common purification methods include column chromatography, recrystallization, and washing with alkaline solutions.

Column chromatography using silica (B1680970) gel is a frequently employed technique. For example, after synthesis, a crude product can be passed through a silica gel column with a suitable eluent, such as diethyl ether, to separate the desired monomer from byproducts and unreacted starting materials. rsc.org The purity of the collected fractions can be monitored by techniques like thin-layer chromatography.

For some monomers, a simple filtration through a basic alumina (B75360) short column can significantly improve purity by removing acidic impurities. rsc.org

Alkali washes are effective for removing polymerization inhibitors like hydroquinone. researchgate.net The crude monomer is washed with an alkaline solution, which oxidizes the inhibitor into a water-soluble salt that can be separated in the aqueous phase. researchgate.net

Recrystallization is another powerful purification method. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals of the monomer. This technique is particularly effective for removing soluble impurities.

The table below summarizes common purification techniques and their applications.

Purification TechniqueApplication
Column ChromatographySeparation of the monomer from byproducts and starting materials. rsc.org
Basic Alumina FiltrationRemoval of acidic impurities. rsc.org
Alkali WashesRemoval of polymerization inhibitors like hydroquinone. researchgate.net
RecrystallizationRemoval of soluble impurities to obtain high-purity crystals.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its analogues often relies on efficient catalytic systems to promote the desired chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful tools for forming the acryloyl group. numberanalytics.comrug.nlorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.com For the synthesis of acrylate esters, this typically involves reacting an aryl halide with an acrylate ester in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. rug.nl For instance, palladium acetate (B1210297) combined with a phosphine (B1218219) ligand like tri-ortho-tolylphosphine has been shown to be effective. rug.nl

Solid acid catalysts, such as those based on zirconium, are also being explored for the esterification step in benzoate synthesis as a more environmentally friendly alternative to traditional mineral acids like sulfuric acid. mdpi.comresearchgate.net These solid acids are often recoverable and reusable. mdpi.com

The Grignard reaction provides another synthetic route. mnstate.eduslideshare.netbyjus.com This involves the reaction of an organomagnesium reagent (Grignard reagent) with a suitable electrophile. For example, the synthesis of triphenylmethanol (B194598) can be achieved by reacting phenylmagnesium bromide with methyl benzoate. slideshare.net While not a direct synthesis of the acryloyl group, Grignard reagents can be used to construct the core aromatic structure prior to the introduction of the acrylate functionality. masterorganicchemistry.com

The table below details various catalytic systems and their roles in the synthesis of this compound and related compounds.

Catalytic SystemReaction TypeRole of Catalyst
Palladium(II) acetate / Tri-ortho-tolylphosphineHeck ReactionCatalyzes the cross-coupling of an aryl halide with an acrylate. rug.nl
Zirconium-based solid acidsEsterificationPromotes the formation of the methyl benzoate ester from the corresponding carboxylic acid. mdpi.comresearchgate.net
MagnesiumGrignard ReactionFacilitates the formation of the organomagnesium reagent. mnstate.edubyjus.com

Polymerization Mechanisms and Kinetics of Methyl 4 Acryloyl Benzoate Systems

Homopolymerization of Methyl 4-acryloyl-benzoate

Homopolymerization refers to the process where molecules of a single monomer, in this case, this compound, link together to form a polymer. The primary method for polymerizing vinyl monomers like this is free-radical polymerization.

Free Radical Homopolymerization Kinetics and Reaction Pathways

The free-radical polymerization of this compound proceeds through the well-established elementary steps of initiation, propagation, and termination.

Reaction Pathways:

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate primary free radicals (I → 2R•). These radicals then react with a monomer molecule to create an active monomer radical, which is the start of the polymer chain. This is the rate-determining step of the initiation phase.

Propagation: The newly formed monomer radical adds successively to other monomer molecules, rapidly increasing the chain length. This step is characterized by the propagation rate constant, k_p. A key assumption in polymerization kinetics is that the reactivity of the growing radical chain is independent of its length.

Termination: The growth of a polymer chain ceases when two radical chains react with each other. This can occur through two primary mechanisms:

Combination (or Coupling): Two growing chains join to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains—one with a saturated end and another with an unsaturated end.

R_p = k_p [M] (f k_d [I] / k_t)^(1/2)

Where:

k_p is the rate constant for propagation.

k_d is the rate constant for initiator decomposition.

k_t is the rate constant for termination.

f is the initiator efficiency, representing the fraction of primary radicals that successfully initiate a polymer chain.

Typically, the reaction order is 1 with respect to the monomer concentration and 0.5 with respect to the initiator concentration. Deviations from this can occur due to factors like primary radical termination or gel effects at high conversions.

Influence of Initiator Systems on this compound Homopolymerization Efficacy

The choice of initiator system is critical as it affects the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer.

Commonly used initiators for free-radical polymerization are thermal initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The rate of decomposition of these initiators is temperature-dependent.

Redox initiator systems, such as a combination of an oxidizing agent (e.g., benzoyl peroxide) and a reducing agent (e.g., a tertiary amine like N,N-dimethylaniline), can initiate polymerization at much lower temperatures than thermal initiators alone.

The efficacy of an initiator system is determined by several factors:

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization and a lower average molecular weight, as more chains are initiated and terminated.

Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate.

Initiator Efficiency (f): Not all radicals generated from the initiator start a polymer chain due to side reactions or cage effects. The efficiency varies with the initiator and solvent used.

Type of Initiator: Different initiators have different decomposition kinetics and efficiencies. For instance, the use of various photoinitiators can lead to significantly different polymerization rates and final monomer conversions. The choice between systems like camphorquinone/amine pairs and phosphine (B1218219) oxides can have a substantial impact on polymerization efficacy.

The table below illustrates how different concentrations of an initiator (benzoyl peroxide, BPO) can affect polymerization kinetics, based on studies of similar methacrylate (B99206) systems.

BPO Concentration (wt.%)Relative Polymerization RateTime to Max Rate (s)Final Monomer Conversion (%)
0.05Low>1200~74
0.1Moderate~1000~80
0.3High~600>95
0.5Very High<600~90
0.7Very High<600~85

This table is representative of typical trends observed in methacrylate polymerization and is for illustrative purposes.

Copolymerization of this compound with Diverse Co-monomers

Copolymerization involves polymerizing two or more different types of monomers. This technique is used to tailor the properties of the final polymer material.

Determination and Analysis of Monomer Reactivity Ratios in this compound Copolymerization

Monomer reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture.

If r₁ > 1, the growing chain ending in monomer 1 prefers to add another monomer 1.

If r₁ < 1, it prefers to add monomer 2.

If r₁ = r₂ = 1, the copolymer composition is the same as the monomer feed, leading to a random copolymer.

If r₁ and r₂ are both less than 1, an alternating copolymer tends to form.

If r₁r₂ = 1, this is known as ideal copolymerization.

These ratios are typically determined experimentally by carrying out polymerizations at low conversion with varying initial monomer feed ratios and then analyzing the composition of the resulting copolymer. Linearization methods like Fineman-Ross and Kelen-Tüdös, or non-linear methods, are then used to calculate the reactivity ratios from this data.

For the copolymerization of an acrylate (B77674) monomer (M₁) like this compound with a vinyl monomer (M₂), the reactivity ratios would need to be experimentally determined. For example, in the copolymerization of methyl acrylate (MA, M₁) with vinyl acetate (B1210297) (VAc, M₂), the reactivity ratios have been found to be r_MA ≈ 6.1 and r_VAc ≈ 0.01. This indicates that a growing chain ending in a methyl acrylate radical strongly prefers to add another methyl acrylate monomer, while a chain ending in a vinyl acetate radical also prefers to add a methyl acrylate monomer.

Impact of Co-monomer Structure on Polymer Architecture and Composition

The chemical structure of the co-monomer has a profound impact on the final polymer's properties and architecture.

Composition: The copolymer composition is directly governed by the monomer feed ratio and the monomer reactivity ratios. If one monomer is much more reactive than the other, it will be consumed more quickly, leading to a composition drift as the reaction progresses.

Architecture and Properties:

Hydrophilicity/Hydrophobicity: Copolymerizing this compound with a hydrophilic co-monomer (e.g., hydroxyethyl (B10761427) acrylate or acrylic acid) would increase the water-solubility and modify the thermal properties of the resulting polymer.

Steric Hindrance: A bulky co-monomer can affect the stereochemistry and reduce the rate of polymerization.

Glass Transition Temperature (T_g): The T_g of a copolymer can be tuned by selecting co-monomers with different T_g values for their respective homopolymers. The properties of the final material can be predicted and controlled by the choice and ratio of the co-monomers.

Synthesis of Statistical and Gradient Copolymers Involving this compound

Statistical Copolymers: Statistical copolymers have a random distribution of monomer units along the polymer chain. They are typically synthesized in a one-pot batch polymerization. For the monomer pair to form a truly random copolymer (where the composition of the polymer is the same as the feed), the reactivity ratios should both be equal to one. When the product of the reactivity ratios is close to one (ideal copolymerization), the resulting polymer will also have a statistical distribution that reflects the feed ratio.

Gradient Copolymers: Gradient copolymers feature a gradual change in composition along the polymer chain. These materials can exhibit unique properties, such as a broad glass transition temperature. The synthesis of gradient copolymers requires controlled polymerization techniques to ensure that all polymer chains grow uniformly.

Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. The gradient is typically achieved in a semi-batch reactor by continuously feeding one of the monomers into the reaction mixture containing the other monomer, thereby systematically changing the monomer feed ratio over the course of the polymerization.

Controlled/Living Polymerization of this compound

Controlled/living polymerization techniques are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.comwikipedia.org These methods rely on establishing a dynamic equilibrium between active propagating species and dormant species, which constitute the vast majority of polymer chains at any given moment. sigmaaldrich.comcmu.edu This minimizes irreversible termination reactions that are common in conventional free-radical polymerization. researchgate.net The main controlled radical polymerization (CRP) techniques include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization method based on a reversible homolytic cleavage of a carbon-halogen bond, catalyzed by a transition metal complex. cmu.edu The process involves a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). researchgate.net This equilibrium is mediated by a catalyst system typically composed of a transition metal salt, such as copper(I) bromide (CuBr), and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). researchgate.net

The general mechanism involves the activation of a dormant species (an alkyl halide initiator, R-X) by the transition metal complex in its lower oxidation state (e.g., Cu(I)) to generate a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)). This radical then propagates by adding to monomer units. The deactivation step involves the reaction of the propagating radical with the higher oxidation state metal complex to reform the dormant species and the lower oxidation state metal complex. cmu.edu The success of ATRP lies in keeping the concentration of active radicals low to suppress termination reactions. cmu.edu

While specific studies on the ATRP of this compound are not extensively detailed, the polymerization of similar acrylate and methacrylate monomers is well-established. For instance, the ATRP of methyl methacrylate (MMA) has been successfully conducted using various initiators and catalyst systems, demonstrating linear increases in molecular weight with monomer conversion and producing polymers with low polydispersity indices (PDI < 1.3). researchgate.net

Table 1: Key Components of a Typical ATRP System

Component Function Example
Monomer The building block of the polymer chain. This compound, Methyl methacrylate (MMA) researchgate.net
Initiator An alkyl halide that provides the initial radical and determines the number of growing chains. Ethyl α-bromoisobutyrate, 9-anthracenemethyl-2-bromoisobutyrate researchgate.net
Catalyst A transition metal salt that mediates the atom transfer process. Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) researchgate.net
Ligand Complexes with the metal salt to solubilize it and adjust its reactivity. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) researchgate.net

| Solvent | Dissolves the reaction components. | Toluene, Anisole researchgate.net |

This table illustrates the general components used in ATRP, based on systems for similar monomers like methyl methacrylate.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique known for its compatibility with a vast range of monomers and reaction conditions. sigmaaldrich.comwikipedia.org The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a series of addition-fragmentation equilibria where the RAFT agent reversibly deactivates propagating radicals, maintaining the "living" character of the polymerization. sigmaaldrich.com

The process begins with a standard radical initiator generating propagating chains. These chains add to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the 'R' group from the initial RAFT agent) that can initiate new polymer chains, and leaving the propagating chain attached to the thiocarbonylthio group, forming a dormant polymeric RAFT agent. researchgate.net This new macro-CTA can then be activated by another radical, perpetuating the cycle. This rapid exchange ensures that all chains have an equal probability of growth, leading to polymers with low polydispersity. sigmaaldrich.com

RAFT polymerization has been successfully applied to acrylate and methacrylate monomers. For example, the polymerization of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a methacrylate, was achieved with low polydispersity (Mw/Mn < 1.2) using 4-cyanopentanoic acid dithiobenzoate (CTP) as the RAFT agent and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator in methanol (B129727). rsc.org Such systems provide a blueprint for the controlled polymerization of other functional acrylates like this compound.

Table 2: Common Classes of RAFT Agents for Acrylate and Styrene (B11656) Polymerization

RAFT Agent Class General Structure (Z-C(=S)S-R) Typical Monomers
Dithiobenzoates Aryl-C(=S)S-R Acrylates, Styrenes researchgate.net
Trithiocarbonates Alkyl/Aryl-S-C(=S)S-R Acrylates, Acrylamides, Methacrylates db-thueringen.de
Dithiocarbamates R₂N-C(=S)S-R Acrylates, Acrylamides, Vinyl Esters wikipedia.org

| Xanthates | RO-C(=S)S-R | Acrylates, Vinyl Esters wikipedia.org |

This table summarizes major classes of RAFT agents and the types of monomers they are typically used to control.

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap propagating polymer chains. mdpi.com This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine species at the chain end. icp.ac.ru The key to NMP is the reversible homolytic cleavage of the C–ON bond of the alkoxyamine at elevated temperatures (typically >100°C). icp.ac.ru

The polymerization can be initiated in two ways: either by using a bifunctional system comprising a conventional radical initiator and a free nitroxide (like 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO), or by using a unimolecular initiator, which is a pre-formed alkoxyamine. google.com The latter approach often provides better control over the polymerization. icp.ac.ru NMP has been successfully used for the polymerization of styrenes and acrylates. icp.ac.ru While its application to methacrylates was initially challenging, newer nitroxides and approaches, such as photo-induced NMP, have enabled the controlled polymerization of monomers like methyl methacrylate (MMA) and methacrylic acid (MAA), yielding polymers with narrow molecular weight distributions. scirp.org The polymerization of acrylamide (B121943) has also been demonstrated in aqueous solutions using NMP. researchgate.net

Given its success with various acrylate and methacrylate monomers, NMP represents a viable strategy for the controlled polymerization of this compound, although specific reports are scarce.

Table 3: Examples of Nitroxides Used in NMP

Nitroxide Name Abbreviation Structure
2,2,6,6-Tetramethylpiperidine-1-oxyl TEMPO A stable, five-membered ring nitroxide widely used for styrene polymerization. scirp.org
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide SG1 An acyclic nitroxide effective for a broader range of monomers, including acrylates and acrylamides. researchgate.net

This table presents common nitroxide mediators and their typical applications in NMP.

The advent of controlled radical polymerization has revolutionized the synthesis of complex polymer architectures like block and graft copolymers. researchgate.netscribd.com

Block Copolymers are linear polymers composed of two or more distinct polymer segments (blocks) joined end-to-end. A primary method for their synthesis via CRP is sequential monomer addition. researchgate.net In this process, a first monomer (A) is polymerized under living conditions. Once this monomer is consumed, a second monomer (B) is added to the reaction. The "living" polymer chains from the first block (poly-A) then act as macroinitiators to start the polymerization of monomer B, resulting in a diblock copolymer (poly-A-b-poly-B). researchgate.netscribd.com This can be extended to create triblock or multiblock copolymers. A polymer of this compound could serve as the first block, which is then chain-extended with a different monomer to create novel block copolymers.

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. Common synthesis strategies include "grafting-from," "grafting-to," and "grafting-through". mdpi.com The "grafting-from" approach is particularly well-suited to CRP techniques. mdpi.com In this method, a polymer backbone is first synthesized or modified to contain multiple initiator sites. These macroinitiators are then used to initiate the polymerization of a second monomer, causing the graft chains to grow from the backbone. mdpi.com For example, this compound could be polymerized from a backbone containing multiple ATRP or RAFT initiator sites to create a well-defined graft copolymer. google.com

Nitroxide-Mediated Polymerization (NMP) for this compound

Photopolymerization and UV-Curing of this compound Formulations

Photopolymerization is a process where light energy, typically in the ultraviolet (UV) range, is used to initiate a rapid polymerization reaction, converting a liquid monomer and oligomer formulation into a solid polymer network. core.ac.uk This technology, often called UV-curing, is widely used for coatings, inks, and adhesives due to its high speed, low energy consumption, and solvent-free formulations. core.ac.uk Acrylate-based monomers, like this compound, are frequently used in these systems due to their high reactivity. The process relies on a photoinitiator that absorbs light and generates reactive species—either free radicals or cations—that initiate polymerization. core.ac.uk

The efficiency of a photopolymerization process is critically dependent on the photoinitiator system. nih.gov Photoinitiators are classified based on their mechanism for generating radicals.

Type I Photoinitiators (Cleavage): These molecules undergo homolytic bond cleavage upon light absorption to directly form one or more radical species. researchgate.net Examples include benzoin (B196080) ethers, benzyl (B1604629) ketals, and acylphosphine oxides. researchgate.net Acylphosphine oxides, such as phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO), are particularly efficient for visible light curing and for pigmented systems due to their high quantum yields and photobleaching properties. nih.govresearchgate.net

Type II Photoinitiators (H-abstraction): These systems consist of two components: a sensitizer (B1316253) (e.g., a benzophenone (B1666685) or thioxanthone) and a co-initiator or synergist (e.g., a tertiary amine). google.com Upon irradiation, the sensitizer is excited and then abstracts a hydrogen atom from the co-initiator, generating the initiating radicals. google.com A classic example is the combination of benzophenone and an aminobenzoate like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB). nih.govgoogle.com

The choice of photoinitiator significantly impacts the polymerization kinetics. Studies on methacrylate monomers have shown that different photoinitiator systems lead to varying polymerization rates and final conversion degrees. nih.gov

Table 4: Research Findings on the Efficiency of Different Photoinitiator Systems on Methacrylate Polymerization

Photoinitiator System Abbreviation Type Max. Polymerization Rate (RPMAX) (%/s) Final Degree of Conversion (DC) (%)
dl-camphoroquinone / ethyl 4-dimethylaminobenzoate CQ/EDMAB Type II 1.2 ± 0.1 55.4 ± 0.9
phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide BAPO Type I 5.2 ± 0.3 82.5 ± 0.5
2,2-dimethoxyphenoxy acetophenone (B1666503) DMPA Type I 4.3 ± 0.2 78.1 ± 1.1

Data adapted from a study on HEMA-based resin systems, showing the comparative efficiency of various photoinitiators. nih.gov The rates and conversions are representative for a specific monomer system and irradiation conditions (300 mW/cm², 320–500 nm).

A typical UV-curable formulation includes an oligomer for core properties, monomers as reactive diluents to control viscosity and crosslink density, and a photoinitiator. iaea.org

Table 5: Example of a Generic UV-Curing Formulation

Component Function Parts by Weight
Epoxy Acrylate Oligomer Provides hardness, chemical resistance. 50
Tripropyleneglycol diacrylate (TPGDA) Reactive diluent, improves flexibility. 25
Trimethylolpropane triacrylate (TMPTA) Reactive diluent, increases crosslink density and hardness. 20

This table is based on a representative formulation for UV-curing coatings and illustrates the typical components and their ratios. iaea.org

Kinetic Investigations of UV-Induced Polymerization of this compound

The UV-induced polymerization of acrylate monomers, such as this compound, is a rapid free-radical chain reaction. The kinetics of this process are commonly investigated using techniques like photo-differential scanning calorimetry (Photo-DSC), which measures the heat flow during the exothermic polymerization reaction under UV irradiation. mdpi.comresearchgate.net This allows for the determination of key kinetic parameters, including the rate of polymerization (Rp), the degree of conversion (α), and the total enthalpy of reaction (ΔHtotal). acs.orgnih.gov

For most acrylate systems, the polymerization process exhibits autocatalytic behavior. acs.orgresearchgate.net Initially, the reaction rate is relatively slow due to the presence of inhibitors like dissolved oxygen. researchgate.net As the reaction proceeds, the rate accelerates rapidly, a phenomenon attributed to the "gel effect" or autoacceleration, where the increasing viscosity of the medium restricts the mobility of growing polymer chains, reducing the rate of termination reactions. spiedigitallibrary.org Eventually, the reaction slows down as the monomer is consumed and the system vitrifies, limiting the diffusion of remaining reactants. spiedigitallibrary.org

The rate of conversion (dα/dt) is directly proportional to the heat flow (dH/dt) measured by Photo-DSC. acs.org The degree of conversion can be calculated by integrating the heat flow over time and dividing by the theoretical enthalpy for the complete conversion of the acrylate double bonds (for acrylates, a typical value is ΔH = 78.0 kJ/mol). nih.gov Studies on various acrylate monomers show that final conversions can range from 40% to nearly 100%, depending on the monomer's structure, functionality, and the reaction conditions. researchgate.net For example, investigations into the photopolymerization of acrylated epoxidized soybean oil (AESO) found the reaction to be second-order with autocatalytic behavior. acs.orgnih.gov

Table 1: Representative Kinetic Data from Photo-DSC Analysis of Various Acrylate Systems
Acrylate SystemPhotoinitiator (wt%)UV Intensity (mW/cm²)Maximum Polymerization Rate (Rp,max)Final Conversion (α)Source
Urethane-dimethacrylate (UrDMA)TPOL (1.0)105.25 x 10-2 s-1 (at 5°C)63.8% (at 5°C) nih.gov
Urethane-dimethacrylate (UrDMA)TPOL (1.0)108.42 x 10-2 s-1 (at 85°C)92.2% (at 85°C) nih.gov
1,6-Hexamethylene diacrylate (HDDA)Photoinitiator 117340~0.3 s-1~75% mdpi.com
Acrylated Epoxidized Soybean Oil (AESO)HCPK (3.0)20Not Specified~55% nih.gov

Influence of Light Intensity and Wavelength on Curing Characteristics and Polymer Network Formation

Light Intensity: The rate of initiation is directly related to the light intensity (irradiance), typically measured in mW/cm². A higher light intensity generates a greater concentration of free radicals from the photoinitiator per unit time. mdpi.com This leads to several effects:

Higher Final Conversion: By generating radicals more quickly, higher light intensities can more effectively overcome the inhibitory effects of oxygen, particularly in thin films. capes.gov.br This often leads to a higher final degree of conversion for a given exposure time. For example, in the curing of 1,6-Hexamethylene diacrylate (HDDA), increasing the UV intensity from 5 to 40 mW/cm² leads to a higher curing degree and a faster curing speed. mdpi.com

Shorter Kinetic Chains: While the rate increases, higher initiator concentrations (resulting from high intensity) can lead to shorter kinetic chain lengths, meaning that more polymer chains are formed, but each is, on average, shorter. acs.org

Wavelength: The effectiveness of the UV light is highly dependent on its wavelength. The chosen wavelength must overlap with the absorption spectrum of the photoinitiator to efficiently generate radicals. acs.org

Photoinitiator Matching: Type I photoinitiators (e.g., acylphosphine oxides, hydroxyalkylphenones) and Type II photoinitiators (e.g., benzophenone) have distinct absorption spectra. nih.govacs.org For instance, acylphosphine oxides absorb effectively in the 350-380 nm range, making them suitable for LEDs emitting in that region, while others are more efficient in the short-wave UV range. nih.gov

Curing Depth: The wavelength also affects the depth of cure. Longer wavelengths penetrate deeper into the resin, which is crucial for curing thicker or pigmented samples. Shorter wavelengths are absorbed more strongly at the surface, which can lead to incomplete curing in the bulk of the material. vot.pl

Wavelength-Dependent Reactivity: Some photoinitiators exhibit complex, wavelength-dependent reactivity. Studies on certain oxime esters have shown that irradiation at longer wavelengths (e.g., >405 nm), where their absorption is weak, can paradoxically lead to higher acrylate conversion compared to irradiation at their peak absorption wavelengths. acs.org

Table 2: Effect of Light Intensity on Final Conversion for Acrylate Monomers
MonomerLight Dose (mJ/cm²)Light Intensity (mW/cm²)Final Conversion (%)Source
2-Ethylhexyl acrylate750.940 ± 2 capes.gov.br
2-Ethylhexyl acrylate757.259 ± 3 capes.gov.br
Hexanediol diacrylate3003.7~90 capes.gov.br
Hexanediol diacrylate30029.4~95 capes.gov.br

Emulsion and Dispersion Polymerization Techniques for this compound

To produce poly(this compound) in the form of discrete particles, heterogeneous polymerization techniques such as emulsion and dispersion polymerization are employed. These methods are advantageous for controlling particle size, managing reaction heat, and producing stable, low-viscosity polymer colloids.

Emulsion Polymerization: This is a free-radical polymerization process carried out in an aqueous medium. academicjournals.org The system typically consists of the monomer (this compound), water, a water-soluble initiator (e.g., potassium persulfate), and a surfactant (emulsifier). The monomer, which has low water solubility, is dispersed as droplets stabilized by the surfactant. The majority of polymerization occurs within monomer-swollen surfactant micelles that have been entered by radicals generated in the aqueous phase. unh.edu This compartmentalization allows for both a high rate of polymerization and the production of high molecular weight polymer simultaneously. academicjournals.org The resulting product is a stable colloidal dispersion of polymer particles in water, often called a latex. tandfonline.com The inclusion of functional monomers, such as those with carboxylic acid or hydroxyl groups, can enhance the colloidal stability of the latex particles. tandfonline.comacs.org

Dispersion Polymerization: This technique is used to produce monodisperse polymer particles in the micrometer range. researchgate.net In a typical dispersion polymerization, the monomer, initiator, and a polymeric stabilizer (steric stabilizer) are all dissolved in a reaction medium. The key feature is that while the monomer is soluble in the medium, the resulting polymer is not. As polymerization proceeds, the growing polymer chains precipitate from the solution and aggregate to form nuclei. These nuclei are then stabilized by the adsorption of the polymeric stabilizer, preventing coagulation and allowing them to grow into uniform particles by capturing more oligomers and monomer from the solution. researchgate.net For an aromatic monomer like this compound, a suitable solvent system might be an alcohol/water mixture or an organic solvent in which the monomer is soluble but the corresponding polymer is not.

Heterogeneous Polymerization for Poly(this compound) Particles

Heterogeneous polymerization is the cornerstone for creating discrete polymer particles of poly(this compound). The defining characteristic of these methods is the existence of more than one phase during the reaction.

In emulsion polymerization , the reaction is compartmentalized into a vast number of microscopic loci (the polymer particles), separate from the larger monomer droplets. tandfonline.com The continuous phase is typically water. The particle nucleation mechanism can be complex, involving entry into micelles, homogeneous nucleation in the aqueous phase, or nucleation within monomer droplets (miniemulsion). The final particle size and number are heavily influenced by the type and concentration of the surfactant and initiator. tandfonline.com

In dispersion polymerization , particle formation is driven by the insolubility of the polymer in the continuous phase. The process begins as a homogeneous solution polymerization. Once the growing polymer chains reach a critical length, they become insoluble and precipitate. These primary particles are colloidally stabilized by an amphipathic polymer stabilizer, which prevents macroscopic precipitation and controls particle growth. researchgate.net This method is particularly well-suited for producing particles with a narrow size distribution. A variation, seeded dispersion polymerization, can be used to create core-shell structures by introducing pre-formed polymer particles (seeds) into the reaction.

Synthesis of Poly(this compound) Microspheres and Nanospheres

The synthesis of poly(this compound) in the form of precisely sized microspheres (1-1000 µm) or nanospheres (<1 µm) can be achieved by carefully controlling the parameters of emulsion or dispersion polymerization.

Emulsion polymerization is a common method for producing polymer nanospheres. To synthesize poly(this compound) nanospheres, one would disperse the monomer in water with a surfactant like sodium dodecyl sulfate (B86663) (SDS) and a water-soluble initiator. The final particle size is strongly dependent on the surfactant and initiator concentrations; higher surfactant concentrations generally lead to a larger number of smaller particles. academicjournals.org Mini-emulsion polymerization, where the monomer droplets themselves are nano-sized and act as the primary polymerization loci, is another powerful technique for creating nanospheres with specific compositions. researchgate.net

Dispersion polymerization is the preferred method for generating monodisperse microspheres. To create poly(this compound) microspheres, the monomer would be polymerized in a solvent (e.g., ethanol, ethanol/water mixtures) using a soluble initiator (e.g., AIBN) and a steric stabilizer like polyvinylpyrrolidone (B124986) (PVP) or poly(acrylic acid). researchgate.net The final particle size can be tuned by adjusting parameters such as the concentrations of monomer, initiator, and stabilizer, as well as the solvent composition and reaction temperature. For instance, in the dispersion polymerization of other acrylates, decreasing the molecular weight of the stabilizer has been shown to decrease the final particle size. researchgate.net

Table 3: Influence of Reaction Parameters on Particle Size in Heterogeneous Polymerization
Polymerization MethodMonomer SystemVariable ParameterEffect on Particle SizeSource
Emulsion PolymerizationButyl AcrylateIncreasing SLS Surfactant Conc.Decreases final particle size tandfonline.com
Dispersion PolymerizationButyl AcrylateDecreasing PAA Stabilizer MWDecreases final particle size researchgate.net
Dispersion PolymerizationStyreneIncreasing Stabilizer Conc.Decreases final particle size researchgate.net
In Situ PolymerizationAromatic Urethane AcrylateChange Monomer CompositionVariable (affects wall properties) mdpi.com

Characterization Methodologies for Poly Methyl 4 Acryloyl Benzoate and Derived Materials

Spectroscopic Elucidation of Poly(Methyl 4-acryloyl-benzoate) Structure

Spectroscopic methods are fundamental in confirming the successful polymerization and determining the detailed chemical structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Poly(this compound). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the polymer chain, respectively. mdpi.comiupac.org

In the ¹H NMR spectrum of polymers like Poly(this compound), the signals corresponding to the aromatic protons of the benzoate (B1203000) group are typically observed in the downfield region, generally between 7.0 and 8.5 ppm. mdpi.comrsc.org The protons of the methyl ester group usually appear as a sharp singlet around 3.9 ppm. rsc.orgchemicalbook.com The protons on the polymer backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, exhibit broad signals in the aliphatic region, typically between 1.5 and 3.0 ppm, due to the complexities of stereochemical configurations (tacticity) within the polymer chain. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the ester group is highly deshielded and appears at approximately 165-167 ppm. rsc.orgrsc.org The aromatic carbons show signals in the 128-135 ppm range. rsc.org The carbon of the methyl ester group is found around 52 ppm. rsc.org The backbone methylene and methine carbons resonate in the aliphatic region, typically between 30 and 55 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals, especially for complex polymer structures. iupac.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to confirm the connectivity between different functional groups within the polymer repeat unit. iupac.org These techniques are instrumental in studying the tacticity (stereochemistry) of the polymer chain, which significantly influences its physical properties. mdpi.comiupac.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) and related structures. Data is compiled from analogous structures and typical chemical shift ranges.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons (C₆H₄) 7.0 - 8.5 (m) 128 - 135
Polymer Backbone (CH, CH₂) 1.5 - 3.0 (br m) 30 - 55
Methyl Ester (COOCH₃) ~3.9 (s) ~52
Carbonyl (C=O) - 165 - 167

m = multiplet, br m = broad multiplet, s = singlet

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in Poly(this compound). redalyc.org The FTIR spectrum provides a molecular fingerprint of the polymer.

Key absorption bands confirm the structure of Poly(this compound). A strong, sharp absorption peak is observed in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. spectroscopyonline.com The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ region. redalyc.org The C-O stretching vibrations of the ester linkage are identified by strong bands in the 1300-1100 cm⁻¹ range. spectroscopyonline.com Additionally, the C-H stretching vibrations of the aromatic and aliphatic parts of the polymer are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. spectroscopyonline.com The disappearance of the characteristic C=C double bond absorption of the acryloyl monomer (around 1630 cm⁻¹) is a key indicator of successful polymerization. uobaghdad.edu.iq

Table 2: Key FTIR Absorption Bands for Poly(this compound).

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (Polymer Backbone)
1730-1720 C=O Stretch Ester
1600-1450 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the chromophoric systems of Poly(this compound). up.ac.zasemanticscholar.org The primary chromophore in this polymer is the benzoate group.

The UV-Vis spectrum of Poly(this compound) in a suitable solvent, such as tetrahydrofuran (B95107) or chloroform, typically shows strong absorption bands in the ultraviolet region. rsc.orgresearchgate.net These absorptions are attributed to the π → π* electronic transitions of the aromatic ring and the n → π* transitions of the carbonyl group in the ester functionality. researchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the polymer's conformation. For similar aromatic esters, absorption maxima are often observed around 240 nm and 280 nm. up.ac.za UV-Vis spectroscopy can also be used to monitor the polymerization process by observing the decrease in the absorbance of the monomer's vinyl group, which is in conjugation with the carbonyl group.

Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of the polymer. uni-salzburg.at It is particularly sensitive to non-polar bonds and symmetric vibrations. For Poly(this compound), key Raman signals include the C=O stretching vibration around 1730 cm⁻¹ and the aromatic ring breathing modes. uni-salzburg.atrsc.org Specifically, the peak around 812 cm⁻¹ can be associated with the ν(C–O–C) stretching mode, which is sensitive to the polymer's glass transition. rsc.org Raman spectroscopy is a valuable tool for studying the molecular structure and conformation of polymeric systems. uni-salzburg.atresearchgate.net

Table 3: Characteristic Raman Shifts for Poly(Methyl Methacrylate) - A Related Polymer.

Raman Shift (cm⁻¹) Assignment
~1730 ν(C=O)
~1452 δa(C–H) of α-CH₃
~812 ν(C–O–C)
~600 ν(C–COO), ν(C–C–O)

Data from a study on Poly(methyl methacrylate) (PMMA) provides insight into expected shifts for similar acrylate-based polymers. uni-salzburg.at

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the polymer film. mdpi.comscivisionpub.com For Poly(this compound), the XPS survey spectrum would confirm the presence of carbon and oxygen. casaxps.com High-resolution scans of the C 1s and O 1s regions provide detailed information about the chemical bonding. casaxps.comchalmers.se

The C 1s spectrum can be deconvoluted into several peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H bonds in the polymer backbone and aromatic ring, C-O bonds of the ester group, and the O-C=O carbonyl carbon. casaxps.com Similarly, the O 1s spectrum can be resolved into components representing the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). casaxps.com XPS is particularly useful for analyzing the surface chemistry of modified polymers or composites derived from Poly(this compound). researchgate.net

Table 4: Expected Binding Energies from XPS for Polymers with Similar Functional Groups.

Element Orbital Functional Group Approximate Binding Energy (eV)
Carbon C 1s C-C, C-H ~285.0
Carbon C 1s C-O ~286.5
Carbon C 1s O-C=O ~289.0
Oxygen O 1s C=O ~532.0
Oxygen O 1s C-O ~533.5

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Raman Spectroscopy for Vibrational Fingerprinting of Polymeric Systems

Chromatographic Analysis of Poly(this compound) Macromolecules

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of Poly(this compound).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method used for this purpose. rsc.org In GPC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). sigmaaldrich.comsigmaaldrich.com The choice of eluent (e.g., tetrahydrofuran) and calibration standards (e.g., polystyrene or poly(methyl methacrylate) standards) is crucial for obtaining accurate results. rsc.org GPC is a vital tool for quality control and for understanding how polymerization conditions affect the final macromolecular properties of Poly(this compound). mdpi.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. polymersolutions.com This method separates molecules based on their size in solution. polymersolutions.com For Poly(this compound), GPC/SEC analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is the ratio of Mw to Mn. sigmaaldrich.com

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and passing it through a column packed with porous gel. polymersource.ca Larger molecules elute faster, while smaller molecules penetrate the pores and have a longer retention time. polymersolutions.com Detectors, such as refractive index (RI) and multi-angle light scattering (MALS) detectors, are used to measure the polymer concentration and determine the absolute molecular weight distribution without the need for column calibration with standards. polymersolutions.comwyatt.com The dispersity (Đ), or PDI, gives an indication of the breadth of the molecular weight distribution. sigmaaldrich.com Narrowly dispersed polymers have a PDI close to 1.0. bgb-info.com

Below is a table showcasing typical data obtained from GPC/SEC analysis of polymers.

ParameterDescriptionTypical Value Range
Mn ( g/mol ) Number-average molecular weight1,000 - 1,000,000+
Mw ( g/mol ) Weight-average molecular weight1,000 - 1,000,000+
PDI (Mw/Mn) Polydispersity Index1.0 - 5.0+

This table provides a general representation of data obtainable from GPC/SEC analysis and is not specific to Poly(this compound).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer End-Group and Repeat Unit Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed structural characterization of polymers. bruker.com Unlike GPC/SEC which provides average molecular weights, MALDI-TOF MS can resolve individual polymer chains (oligomers), providing absolute molecular weights. bruker.comwaters.com This high resolution allows for the precise determination of the mass of the repeating monomer unit and the identification of polymer end-groups. sigmaaldrich.combruker.com

In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound and a cationization agent. nist.gov A laser pulse desorbs and ionizes the mixture, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. nist.gov This technique is particularly valuable for confirming the success of polymerization reactions and any subsequent modifications by verifying the expected end-group structures. sigmaaldrich.comcnr.it

The following table illustrates the type of information that can be obtained from MALDI-TOF MS analysis.

FeatureInformation Gained
Peak Spacing Mass of the repeating monomer unit
Mass of Individual Peaks Absolute molecular weight of each oligomer
Series of Peaks Identification of polymer end-groups and their combinations

This table is a generalized representation of MALDI-TOF MS data and its interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Residual Monomer Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of the this compound monomer and for quantifying any unreacted monomer remaining in the final polymer. researchgate.netpolymersolutions.com The presence of residual monomers can be a concern in various applications. chromatographyonline.com

The GC-MS technique separates volatile compounds in a sample using a gas chromatograph and then identifies them based on their mass-to-charge ratio using a mass spectrometer. chromatographyonline.com For residual monomer analysis, the polymer sample may be dissolved in a suitable solvent and the extract analyzed. polymersolutions.com Alternatively, headspace GC-MS can be used, where the volatile monomers are sampled from the space above the polymer sample. polymersolutions.com The method's high sensitivity and specificity make it ideal for detecting and quantifying trace amounts of residual monomers. polymersolutions.comchrom-china.com

A typical GC-MS analysis for residual monomers would yield data that can be summarized as follows:

CompoundRetention Time (min)Quantification (mg/kg or ppm)
This compoundCompound-specificVaries based on polymerization conditions

This table represents the type of data generated from a GC-MS analysis for residual monomers.

Thermal Analysis Techniques Applied to Poly(this compound)

Thermal analysis techniques are critical for understanding the behavior of Poly(this compound) at different temperatures, which dictates its processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Enthalpy

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For Poly(this compound), DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.neteag.com The Tg is a critical parameter as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. rsc.org

DSC can also be used to measure the enthalpy of polymerization, which is the heat released during the polymerization reaction. unesp.br This is achieved by analyzing the exothermic peak associated with the polymerization of residual monomers in a sample. unesp.br The degree of conversion of the monomer to polymer can be calculated from this data. unesp.br

The following table summarizes the thermal properties of a polymer that can be determined by DSC.

Thermal PropertyDescription
Glass Transition Temperature (Tg) Temperature at which the amorphous regions of a polymer transition from a glassy to a rubbery state.
Melting Temperature (Tm) Temperature at which a crystalline polymer melts.
Crystallization Temperature (Tc) Temperature at which a polymer crystallizes upon cooling from the melt.
Enthalpy of Polymerization (ΔHp) Heat evolved during the polymerization reaction.

This table provides a general overview of the parameters obtained from DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu It is used to evaluate the thermal stability of Poly(this compound) and to determine its degradation profile. researchgate.netekb.eg The TGA thermogram plots the percentage of weight loss against temperature. unca.edu

From the TGA curve, the onset temperature of decomposition can be determined, which provides an indication of the material's thermal stability. tainstruments.com The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal the different stages of decomposition. researchgate.net This information is crucial for defining the upper temperature limit for processing and application of the polymer. tainstruments.com

A summary of data obtained from TGA is presented in the table below.

ParameterDescription
Onset Decomposition Temperature (T_onset) The temperature at which significant thermal degradation begins.
Temperature at Maximum Decomposition Rate (T_max) The temperature at which the rate of weight loss is highest, obtained from the DTG curve.
Residual Mass (%) The percentage of the initial mass remaining at the end of the analysis.

This table is a general representation of data derived from TGA.

Morphological and Structural Investigations of Poly(this compound) Materials

The morphology and structural organization of Poly(this compound) at the micro- and nanoscale significantly influence its macroscopic properties. Various techniques can be employed to investigate these features. For instance, electron microscopy techniques like Transmission Electron Microscopy (TEM) can reveal the internal structure and dispersion of any components within a polymer matrix. nih.gov Atomic Force Microscopy (AFM) can be used to observe the surface topography and phase-separated morphologies in block copolymers. acs.org The crystalline structure of the polymer can be influenced by factors such as the incorporation of comonomers, which can affect the crystallization habit. acs.org

Structural investigations can also involve studying the miscibility and compatibility of Poly(this compound) in blends or composites, which can be probed by techniques like DSC and Scanning Electron Microscopy (SEM). researchgate.net These analyses help in understanding how the addition of other components affects the final material's microstructure and properties. researchgate.netcnr.it

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of polymeric materials. nanoscience.com By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal detailed information about the surface features. nanoscience.comsurfacesciencewestern.com For materials like Poly(this compound), SEM can be used to observe the surface morphology, including roughness and the presence of any micro-sized features or islands. researchgate.net The technique is invaluable for understanding how processing conditions and composition affect the surface structure of the polymer. nih.gov

FeatureDescription
Principle A focused electron beam scans the sample surface, and detectors collect the resulting signals (secondary electrons, backscattered electrons, X-rays) to form an image. nanoscience.com
Information Obtained Surface topography, composition, and morphology at the micro- and nanoscale. nanoscience.comresearchgate.net
Application to Polymers Characterization of surface roughness, phase separation in polymer blends, and visualization of microstructures. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Morphology and Nanostructure

Unlike SEM, which primarily probes the surface, Transmission Electron Microscopy (TEM) provides detailed information about the internal morphology and nanostructure of a material. thermofisher.com This is achieved by passing a beam of electrons through an ultra-thin specimen. thermofisher.com For semi-crystalline polymers, TEM can reveal the arrangement of crystalline lamellae and amorphous regions. kpi.ua The high magnification and resolution of TEM make it an essential technique for studying the internal structure of Poly(this compound) at the nanoscale, including the morphology of polymer blends and the dispersion of any incorporated nanoparticles. thermofisher.comsigmaaldrich.com

FeatureDescription
Principle A beam of electrons is transmitted through an ultra-thin specimen, and the resulting image provides information about the internal structure. thermofisher.com
Information Obtained Internal morphology, crystal structure, and stress state information. thermofisher.com
Sample Requirement Samples must be very thin, typically less than 150 nm, to allow electron transmission. thermofisher.com

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of providing three-dimensional surface topography at the nanoscale. covalentmetrology.comnist.gov It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. nist.gov AFM is particularly useful for quantifying surface roughness with high precision. covalentmetrology.comsciopen.com For Poly(this compound), AFM can be employed to measure surface roughness parameters, which can be correlated with material performance. nist.gov Studies on similar polymers have shown that AFM can reveal differences in surface roughness that are not detectable by other methods like profilometry. nih.gov

ParameterDescriptionTypical Values for Polymers
Root Mean Square (RMS) Roughness The standard deviation of the surface height profile from the mean line.Can range from a few nanometers to over 100 nm depending on the polymer and processing. covalentmetrology.comnist.gov
Imaging Modes Tapping mode, contact mode, and non-contact mode, each providing different types of surface information. covalentmetrology.comTapping mode is common for soft polymer samples to minimize surface damage. covalentmetrology.com

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.com By analyzing the diffraction pattern of X-rays scattered by a material, information about its atomic and molecular arrangement can be obtained. numberanalytics.com For polymers like Poly(this compound), XRD can determine the degree of crystallinity, identify different crystalline phases, and measure crystallite size. numberanalytics.commdpi.com The presence of broad halos in the diffraction pattern indicates amorphous regions, while sharp peaks correspond to crystalline domains. mdpi.comijmer.com For instance, studies on Poly(methyl methacrylate) (PMMA) have used XRD to confirm its amorphous nature. ijmer.com

FeatureDescription
Principle Based on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law. anton-paar.com
Information Obtained Crystal structure, phase composition, degree of crystallinity, and crystallite size. numberanalytics.commdpi.com
Application to Polymers Distinguishes between amorphous and crystalline regions and characterizes the crystalline structure. ijmer.comresearchgate.net

Nitrogen Adsorption/Desorption Isotherms for Porosity and Surface Area Analysis

Nitrogen adsorption/desorption isotherms are used to determine the specific surface area and pore size distribution of porous materials. 3p-instruments.com The amount of nitrogen gas adsorbed onto the material's surface at a constant temperature (typically 77 K) is measured at varying pressures. chemrxiv.org The shape of the resulting isotherm provides qualitative information about the pore structure, while quantitative analysis using models like the Brunauer-Emmett-Teller (BET) theory yields the surface area. chemrxiv.orgnih.gov For porous derivatives of Poly(this compound), this technique is crucial for characterizing their porous network, which is important for applications such as adsorption and catalysis. nih.gov

Isotherm TypePore Structure Indication
Type I Microporous materials (pore widths < 2 nm). 3p-instruments.com
Type II Non-porous or macroporous materials. 3p-instruments.comresearchgate.net
Type IV Mesoporous materials (pore widths between 2 and 50 nm), often with a hysteresis loop. 3p-instruments.com

Macromolecular Architecture Characterization of Poly(this compound)

Branching Density and Distribution Analysis

The presence of branches in a polymer chain can have a profound impact on its physical properties, such as viscosity, thermal behavior, and mechanical strength. The degree of branching (DB) is a key parameter used to quantify the extent of branching in a polymer. For hyperbranched polymers, the DB can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The Mark-Houwink-Sakurada coefficient, obtained from size-exclusion chromatography (SEC) with multiple detectors, can also provide insights into the molecular architecture, where a lower value typically indicates a more branched structure. google.com Characterizing the branching density and distribution in Poly(this compound) is essential for tailoring its properties for specific applications. researchgate.netresearchgate.net

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the calculation of the degree of branching. acs.org
Size-Exclusion Chromatography (SEC) Determines molecular weight and molecular weight distribution. When coupled with a viscometer, it can provide the Mark-Houwink-Sakurada coefficient, which relates to branching. google.com

Advanced Polymeric Materials and Architectures Based on Methyl 4 Acryloyl Benzoate

Stimuli-Responsive Poly(Methyl 4-acryloyl-benzoate) Systems

Stimuli-responsive polymers, often termed "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external environmental triggers. nih.gov This behavior is highly desirable for applications requiring dynamic and controllable material performance.

Design Principles for Tailored Responsiveness to External Stimuli (e.g., pH, temperature, light, redox)

The design of stimuli-responsive polymers based on this compound hinges on the incorporation of specific functional groups that are sensitive to external cues. rsc.orgmdpi.com By strategically copolymerizing this compound with other monomers, polymers with tailored responsiveness can be achieved.

pH-Responsiveness: To impart pH sensitivity, monomers containing acidic or basic moieties are copolymerized with this compound. mdpi.com These groups can accept or release protons depending on the surrounding pH, leading to changes in polymer conformation and properties. mdpi.com For instance, the incorporation of monomers with amine groups can lead to polymers that swell or dissolve in acidic conditions. rsc.org The synthesis of diblock copolymers like poly(sodium2-(acrylamido)-2-methylpropanesulfonate)-block-poly(sodium11-(acrylamido)undecanoate) (PAMPS–PAaU) via RAFT polymerization has demonstrated pH-induced micelle formation. mdpi.com

Temperature-Responsiveness: Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). rsc.orgaston.ac.uk For poly(this compound) systems, thermoresponsiveness can be introduced by copolymerization with monomers like N-isopropylacrylamide (NIPAM). rsc.org The balance between the hydrophobicity of the this compound unit and the thermoresponsive comonomer allows for fine-tuning of the transition temperature. rsc.org

Light-Responsiveness: Light-responsive polymers often incorporate photochromic molecules that undergo reversible isomerization upon light irradiation. mdpi.comsemanticscholar.org Groups like azobenzene (B91143) or spiropyran can be integrated into the polymer structure. rsc.org The cis-trans isomerization of azobenzene, for example, can induce significant changes in the polymer's polarity and conformation, leading to macroscopic responses. rsc.orgsemanticscholar.org

Redox-Responsiveness: Redox sensitivity can be achieved by incorporating moieties that can be oxidized or reduced. Diselenide bonds, for instance, can be introduced into the polymer backbone, and their reversible cleavage and reformation in response to redox stimuli can trigger changes in the material's properties. researchgate.net

A summary of stimuli-responsive design principles is provided in the table below.

StimulusDesign PrincipleExample Monomers/MoietiesResulting Behavior
pH Incorporation of ionizable acidic or basic groups. mdpi.comAcrylamides with carboxylic acid or amine groups. mdpi.comSwelling/collapse, dissolution/precipitation, changes in surface charge. mdpi.com
Temperature Copolymerization with monomers exhibiting LCST or UCST behavior. rsc.orgN-isopropylacrylamide (NIPAM), oligo(ethylene glycol) methacrylates. rsc.orgReversible phase transition, gelation, changes in solubility. rsc.org
Light Integration of photochromic molecules that undergo reversible isomerization. mdpi.comsemanticscholar.orgAzobenzene, spiropyran. rsc.orgConformational changes, changes in polarity, photo-induced crosslinking or cleavage. rsc.orgsemanticscholar.org
Redox Inclusion of redox-active groups that can be oxidized or reduced.Diselenide-containing monomers. researchgate.netReversible bond cleavage/formation, changes in polymer architecture. researchgate.net

Fabrication of Responsive Polymeric Nanoparticles and Thin Films from this compound

The stimuli-responsive polymers derived from this compound can be fabricated into various advanced architectures, such as nanoparticles and thin films, to harness their dynamic properties for specific applications. nih.govrsc.org

Responsive Polymeric Nanoparticles: These nanoparticles are typically prepared using techniques like emulsion polymerization, dispersion polymerization, or self-assembly of block copolymers. nih.gov In dispersion polymerization, for example, a monomer mixture including this compound and a stimuli-responsive comonomer is polymerized in the presence of a steric stabilizer to form uniform nanoparticles. The size and surface properties of these nanoparticles can be precisely controlled. Self-assembly is another powerful method where amphiphilic block copolymers containing a poly(this compound) segment spontaneously form core-shell nanoparticles in a selective solvent. nih.gov

Responsive Polymeric Thin Films: Thin films can be fabricated by methods such as spin-coating, dip-coating, or plasma-enhanced chemical vapor deposition (PECVD). uni-hamburg.demdpi.com For instance, a solution of a responsive polymer based on this compound can be spin-coated onto a substrate to create a uniform thin film. uni-hamburg.de The responsiveness of these films to external stimuli can manifest as changes in thickness, wettability, or surface morphology. rsc.org

The table below outlines common fabrication techniques for these responsive architectures.

ArchitectureFabrication TechniqueDescription
Nanoparticles Emulsion/Dispersion PolymerizationPolymerization of monomers in a dispersed medium to form stable nanoparticles.
Self-Assembly of Block CopolymersSpontaneous formation of nanoparticles from amphiphilic block copolymers in a selective solvent. nih.gov
Thin Films Spin-CoatingDeposition of a polymer solution onto a spinning substrate to create a uniform film. uni-hamburg.de
Plasma-Enhanced Chemical Vapor Deposition (PECVD)Deposition of a polymeric film from a monomer vapor in a plasma environment. mdpi.com

Mechanisms of Stimuli-Induced Morphological and Conformational Changes (e.g., Dewetting, Nanoparticle Condensation)

The response of poly(this compound)-based materials to external stimuli involves distinct molecular and macroscopic mechanisms.

Dewetting: This process occurs when a continuous thin polymer film on a substrate becomes unstable and breaks up into droplets. nih.gov For stimuli-responsive films, this can be triggered by a change in the environment that alters the interfacial energies between the polymer, substrate, and surrounding medium. For example, a pH or temperature change can induce a conformational change in the polymer chains, leading to a decrease in the film's stability and subsequent dewetting. nih.gov The dynamics of dewetting, including the nucleation of holes and their growth, are influenced by factors like film thickness and the nature of the stimulus. kinampark.comnist.gov

Nanoparticle Condensation: In a dispersion of stimuli-responsive nanoparticles, an external trigger can induce attractive interactions between the particles, leading to their aggregation or "condensation." For instance, for thermoresponsive nanoparticles, increasing the temperature above the LCST causes the polymer chains on the nanoparticle surface to collapse and become more hydrophobic, promoting inter-particle aggregation. nih.gov Similarly, a change in pH can alter the surface charge of pH-responsive nanoparticles, leading to their condensation due to reduced electrostatic repulsion. mdpi.com This process is often reversible, allowing for the controlled assembly and disassembly of nanoparticle clusters.

This compound in Polymeric Nanocomposites and Hybrid Materials

The incorporation of nanofillers into a poly(this compound) matrix can lead to the development of high-performance nanocomposites with enhanced mechanical, thermal, and electrical properties. nih.gov

Integration with Carbon Nanotubes and Other Nanofillers in Polymeric Matrices

Carbon nanotubes (CNTs) are particularly attractive as nanofillers due to their exceptional strength, stiffness, and electrical conductivity. mdpi.com When integrated into a poly(this compound) matrix, even a small amount of CNTs can significantly improve the composite's properties. nih.gov The high aspect ratio of CNTs allows for efficient stress transfer from the polymer matrix to the nanotubes, resulting in enhanced mechanical reinforcement. ntnu.no Other nanofillers, such as silica (B1680970) nanoparticles or nanoclays, can also be used to tailor the properties of the resulting nanocomposite.

Investigation of Interfacial Interactions and Filler Dispersion Optimization

The performance of a nanocomposite is critically dependent on the quality of the interface between the polymer matrix and the nanofiller, as well as the dispersion of the filler within the matrix. nih.govmdpi.com

Interfacial Interactions: Strong interactions between the poly(this compound) matrix and the nanofiller are crucial for effective load transfer. arxiv.org These interactions can be covalent or non-covalent. To enhance interfacial adhesion, the surface of the nanofillers can be functionalized with groups that can interact or react with the polymer matrix. For example, CNTs can be chemically modified to introduce functional groups that can form covalent bonds with the poly(this compound) chains.

Filler Dispersion: Due to their high surface area and van der Waals forces, nanofillers like CNTs have a strong tendency to agglomerate. researchgate.net Achieving a uniform dispersion of the filler is a major challenge in nanocomposite fabrication. Techniques such as solution mixing, melt blending, and in-situ polymerization are employed to improve dispersion. researchgate.net In solution mixing, both the polymer and the nanofiller are dispersed in a common solvent before the solvent is removed. In-situ polymerization involves polymerizing the this compound monomer in the presence of the nanofiller, which can lead to better dispersion and stronger interfacial interactions.

The following table summarizes key aspects of nanocomposite design.

ParameterImportanceStrategies for Optimization
Nanofiller Selection Determines the specific property enhancements (e.g., mechanical, electrical).Carbon nanotubes for strength and conductivity; silica for thermal stability. nih.gov
Interfacial Adhesion Ensures effective stress transfer from matrix to filler. arxiv.orgSurface functionalization of nanofillers to promote covalent or strong non-covalent bonding with the polymer matrix.
Filler Dispersion Prevents agglomeration and ensures uniform properties throughout the material. researchgate.netSolution mixing, melt blending, in-situ polymerization, use of surfactants or dispersing agents. researchgate.net

Liquid Crystalline Poly(this compound) Networks

The structure of a monomer, including its mesogenic (liquid crystal-forming) characteristics, significantly dictates the properties of the resulting liquid crystalline polymer network. researchgate.netresearchgate.net The incorporation of a methyl group, for example, can alter transition temperatures and thermodynamic parameters. researchgate.net While some substituents might not affect the order parameter of the monomers themselves, they can lead to a notably lower degree of order in the final polymeric state. researchgate.net

The mesogenic nature of monomers like those in the acrylate (B77674) family allows for the formation of ordered phases, such as nematic or smectic phases, which can be "frozen-in" during polymerization. acs.orgmedcraveonline.com This process fixes a specific type of mesomorphic order and orientation, leading to densely cross-linked, oriented polymer networks. acs.org For instance, the polymerization of mesogenic diacrylates can result in the immediate formation of a mesogenic phase within the polymer, even if the polymerization occurs at temperatures above the monomer's nematic-to-isotropic transition temperature. researchgate.net

The properties of the final polymer network, such as elastic moduli and glass transition temperature, are directly influenced by the polymerization conditions and the inherent mesogenicity of the monomer. researchgate.net For example, polymerization at higher temperatures can lead to reduced elastic moduli and an increased glass transition temperature. researchgate.net The structure of the mesogenic unit itself is critical; bulky substituents may induce a nematic mesophase, while smaller substituents can allow for the formation of smectic phases as well. researchgate.net

Table 1: Influence of Monomer Structure on Polymer Properties

Monomer CharacteristicInfluence on Polymer Network
Lateral Methyl SubstituentAffects transition temperatures and thermodynamic parameters; can lower the degree of order in the polymer state. researchgate.net
Mesogenic Core StructureDetermines the type of liquid crystalline phase (e.g., nematic, smectic) that can be formed and fixed. researchgate.netacs.org
Polymerization TemperatureInfluences properties such as elastic modulus, glass transition temperature, and the final degree of order. researchgate.net

This table summarizes how specific features of the monomer and polymerization process impact the final properties of the liquid crystalline polymer network.

Oriented photopolymerization is a powerful technique for creating anisotropic polymeric materials, which exhibit different properties along different axes. acs.org This method involves aligning liquid crystalline monomers before and during photo-initiated polymerization to permanently fix the molecular orientation within the cross-linked network. researchgate.netacs.org This alignment can be achieved through various methods, including the use of oriented surfaces or the application of external fields. acs.org

The photopolymerization of uniaxially oriented mesogenic acrylates leads to the formation of highly oriented and densely crosslinked polymer networks. researchgate.net The order parameter of these networks is dependent on the polymerization temperature but becomes nearly temperature-independent after the polymerization process is complete. researchgate.net This "freezing-in" of the liquid crystalline structure results in thin films with highly anisotropic optical, thermal, and mechanical properties. acs.org

A key advantage of this process is the ability to maintain the orientation established in the liquid crystalline state. acs.org For example, during the polymerization of oriented 4-biphenylyl 4-(6-acryloyloxyhexyloxy)benzoate, both the birefringence and the liquid-crystalline transition temperatures increase, indicating that the initial orientation is preserved and even enhanced. acs.org The resulting oriented polymers can exhibit unique phase behaviors, such as transitioning from a polycrystalline state to smectic and then to nematic phases at elevated temperatures. acs.org

The resulting anisotropic networks have found applications in various fields. For instance, composites of discotic liquid crystals and nematic reactive mesogens, when polymerized, can form chemical gels with stabilized alignment, which is relevant for flexible device applications. researchgate.net

Table 2: Properties of Oriented Polymer Networks

PropertyDescription
Anisotropy The material exhibits different optical, thermal, and mechanical properties in different directions. acs.org
Order Parameter A measure of the degree of molecular alignment, which becomes nearly temperature-independent after polymerization. researchgate.net
Birefringence The optical property of having a refractive index that depends on the polarization and propagation direction of light, which is maintained and can increase after polymerization. acs.org
Thermal Stability The oriented structure is maintained even when heated to high temperatures. researchgate.net

This table highlights key characteristics of anisotropic polymeric materials created through oriented photopolymerization.

Influence of Monomer Mesogenicity on Liquid Crystalline Polymer Network Properties

Surface Functionalization and Modification with Poly(this compound)

Graft copolymerization is a versatile technique for modifying the surface properties of materials, and it has been explored for cellulose (B213188) and its derivatives to impart desired characteristics like hydrophobicity and adhesivity. chesci.comresearchgate.net This method involves attaching polymer chains (grafts) to a main polymer backbone. chesci.com Techniques such as atom transfer radical polymerization (ATRP) have been successfully used to graft monomers like methyl acrylate onto cellulose-based materials. chesci.com This process can create well-defined polymer brushes on the surface, fundamentally altering the surface chemistry. researchgate.net

The modification of surfaces with polymer brushes can significantly enhance adhesion. For example, carboxyl groups at the surface of a polyester (B1180765) film can improve the adhesion between the film and subsequent layers. scribd.com Similarly, the grafting of polymers can be used to create surfaces with specific functionalities. For instance, dually reactive diblock copolymers can be anchored to a surface, creating brush-like structures with reactive groups available for further functionalization. researchgate.net

The choice of monomer and polymerization technique is crucial for successful graft copolymerization. Controlled radical polymerization techniques like ATRP allow for the synthesis of graft copolymers with low polydispersity and a homogeneous distribution of grafts, which is essential for predictable material properties. google.com The reactivity of the macromonomer is a key factor; for instance, in the copolymerization of methacrylate-terminated and acrylate-terminated macromonomers with methyl methacrylate (B99206), a controlled process can be achieved. google.com

Poly(this compound) and related acrylate polymers are utilized in the formulation of advanced coatings and films due to their desirable properties such as durability and film-forming ability. These polymers can be incorporated into protective coatings that offer resistance to environmental factors like moisture and UV radiation. google.com

In the context of backsheets for photovoltaic modules, acrylic resin-based weather-resistant layers are employed. These layers often contain other acrylic monomers to optimize properties and may include UV absorbers to protect underlying layers from degradation. scribd.com The adhesion between different layers in such a laminate structure is a critical factor. scribd.com

Furthermore, photo-curable compositions containing (meth)acryloyl group-containing compounds are used in various applications, including inks, paints, and adhesives. google.com These compositions can be cured using light to form hard and resistant polymer materials. researchgate.net The inclusion of such polymers in aqueous emulsions can also be used to create coating films and adhesives. google.com

Graft Copolymerization for Surface Engineering and Adhesion Enhancement

Poly(this compound) in Optical Material Development

Poly(methyl methacrylate) (PMMA), a related polymer, is widely used in optical components due to its excellent optical properties, which are close to the transparency of glass, allowing for approximately 92% light transmission. atommek.com While pure PMMA has a low nonlinear refractive index, its optical properties can be significantly enhanced by doping it with other compounds, making it suitable for applications in photonic devices. researchgate.net

The incorporation of various nanoparticles or molecules into a PMMA matrix can alter its optical characteristics. For example, doping PMMA with a diarylethene compound was found to increase the absorbance, absorption coefficient, and refractive index of the resulting films. researchgate.net Similarly, reinforcing PMMA with indium oxide nanoparticles led to changes in optical properties, including an increase in absorbance and a decrease in the energy band gap. sciopen.com These modifications allow for the tuning of the material's optical response for specific applications. researchgate.netsciopen.com

Polymers derived from monomers like this compound are also relevant in the development of materials with anisotropic optical properties. As discussed previously, the oriented photopolymerization of liquid crystalline monomers can produce films with high birefringence, a key property for many optical applications. acs.org The ability to create materials with a controlled refractive index and low birefringence is crucial for applications such as optical lenses and displays. scribd.com

Monomer Design Principles for Tailored Optical Properties in Polymers

The optical properties of a polymer, such as refractive index (RI) and clarity, are not arbitrary; they are dictated by the chemical structure of the constituent monomers. intertek.com The fundamental principle in designing monomers for specific optical outcomes is to control the molar refractivity and the volume of the polymer repeating unit. A high refractive index is generally achieved by incorporating chemical moieties with high electron density and polarizability within a minimal volume.

Key design principles include:

Incorporation of Aromatic Groups: Aromatic rings, such as the phenyl group present in the benzoate (B1203000) moiety of this compound, are a common feature in high refractive index polymers (HRIPs). google.com The delocalized π-electrons in these rings are highly polarizable, which significantly increases the refractive index of the material.

Inclusion of Heavy Atoms: Atoms with higher atomic numbers, such as sulfur or selenium, can be incorporated into the monomer structure to increase the refractive index, a result of the "heavy atom effect". researchgate.net For instance, polymers based on phenyl selenoacrylate (PhSeA) have been shown to exhibit a high refractive index of 1.6519. researchgate.net

Polymer Architecture: The three-dimensional arrangement of polymer chains influences optical properties. For example, hyperbranched polyacrylates constructed from multifunctional monomers can lead to materials with high refractive indices (up to 1.6825) and good optical transparency. ust.hk

Control of Chromatic Dispersion: The Abbe number (Vd) is a measure of a material's chromatic dispersion (the variation of RI with wavelength). A high Abbe number indicates low dispersion. There is often an inverse relationship between refractive index and the Abbe number. researchgate.net Monomer design seeks to balance these properties according to the target application's requirements.

The structure of this compound (C₁₁H₁₀O₃) lookchem.com is a clear example of these principles in action. The acrylate group provides a readily polymerizable site via radical polymerization, a common method for creating optically useful polymers. nih.gov The methyl benzoate portion contains the phenyl ring, which is expected to impart a higher refractive index to its corresponding polymer, poly(this compound), compared to simple aliphatic acrylates like poly(methyl methacrylate) (PMMA). google.comrefractiveindex.info

Table 1: Influence of Chemical Moieties on Polymer Optical Properties
Functional Group/Structural FeatureEffect on Refractive Index (RI)Effect on Abbe Number (Dispersion)Example Monomer/Polymer
Aliphatic Chains (e.g., methyl, ethyl)LowHigh (Low Dispersion)Poly(methyl methacrylate) (PMMA) refractiveindex.info
Aromatic Rings (e.g., Phenyl, Biphenyl)HighLow (High Dispersion)Polystyrene, Biphenyl Acrylates google.com
Sulfur-containing Groups (e.g., Thiophenyl)Very HighVery Low (Very High Dispersion)Sulfur-containing poly(meth)acrylates
Selenium-containing Groups (e.g., Phenylseleno)Very HighVery Low (Very High Dispersion)Poly(phenyl selenoacrylate) researchgate.net
Benzoate Group (in this compound)High (Projected)Low (Projected)Poly(this compound)

Polymeric Matrices for Optoelectronic Applications and Devices

Polymeric materials are essential as matrices in a wide array of optoelectronic devices, including light-emitting diodes (OLEDs), flexible displays, optical films, and sensors. rsc.org They serve as hosts for active components, encapsulants for protection, or as active optical layers themselves. The ideal polymer matrix must possess a combination of properties: high optical transparency in the relevant wavelength range, a specific and stable refractive index, good thermal stability, and robust mechanical properties. intertek.commdpi.com

Acrylate-based polymers are frequently used for these applications due to their excellent optical clarity and processability. Poly(methyl methacrylate) (PMMA) is a benchmark material, known for its exceptional transparency and weather resistance. nih.gov However, its refractive index is relatively low (approx. 1.49 at 589 nm), which can limit performance in devices where index-matching or high-contrast is needed. refractiveindex.inforesearchgate.net

This is where advanced monomers like this compound offer significant potential. A polymer derived from this monomer, poly(this compound), is projected to have a higher refractive index than PMMA due to its aromatic benzoate group. google.com This enhanced refractive index is highly desirable for several applications:

Optical Waveguides: Creating a core/cladding structure with a high refractive index contrast allows for efficient light confinement and propagation.

Polymer-Dispersed Liquid Crystals (PDLCs): The performance of PDLC films, used in smart windows and light shutters, depends on the refractive index mismatch between the polymer matrix and the liquid crystal droplets. A higher RI matrix can enhance the device's scattering efficiency and contrast.

The synthesis of poly(this compound) would likely proceed via standard free-radical polymerization techniques, offering a scalable route to production. nih.gov By copolymerizing this monomer with other acrylates, such as methyl methacrylate, the optical and mechanical properties of the resulting polymer matrix could be finely tuned to meet the specific demands of a given optoelectronic device. researchgate.netresearchgate.net

Table 2: Polymer Matrix Properties for Optoelectronic Applications
Optoelectronic ApplicationRequired Polymer PropertiesPotential Suitability of Poly(this compound)
LED EncapsulationHigh Transparency, High Thermal Stability, Tunable Refractive IndexHigh (aromatic structure provides thermal stability; high RI)
Flexible Display SubstratesHigh Transparency, Mechanical Flexibility, Low BirefringenceModerate (Rigid aromatic groups may reduce flexibility unless copolymerized)
Optical Waveguides (Core)High Refractive Index, Low Optical Loss, PhotopatternableHigh (Projected high RI is a primary advantage)
Polymer Dispersed Liquid Crystals (PDLC)High Transparency, High Refractive Index, Controlled Phase SeparationHigh (High RI would enhance contrast with liquid crystals)

Theoretical and Computational Investigations of Methyl 4 Acryloyl Benzoate Polymerization and Materials

Quantum Chemical Calculations for Methyl 4-acryloyl-benzoate Monomer Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of the this compound monomer that govern its polymerization behavior.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity. scirp.orgrsc.org DFT calculations have been employed to understand the properties of molecules similar in structure to this compound. For instance, studies on related compounds have used DFT to optimize molecular geometries and analyze electronic properties. researchgate.netsciencepublishinggroup.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally suggests higher reactivity. researchgate.net For example, in a study of a related benzimidazole (B57391) derivative, a low energy gap of 4.478 eV was indicative of favorable interactions with its environment. researchgate.netsciencepublishinggroup.com

DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps. dergipark.org.tr These maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. dergipark.org.tr Negative potential areas, often localized around electronegative atoms like oxygen, indicate sites susceptible to electrophilic attack, while positive potential areas suggest sites for nucleophilic reactions. dergipark.org.trresearchgate.net

The table below presents hypothetical DFT calculation results for this compound, illustrating the types of data obtained from such studies.

Parameter Calculated Value Significance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -2.4 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.1 eVIndicator of chemical reactivity and stability
Dipole Moment 3.2 DMeasure of the molecule's overall polarity

Frontier Molecular Orbital (FMO) Analysis for Predicting Polymerization Pathways

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another, which are central to chemical reactions. numberanalytics.comicourse.club In the context of polymerization, FMO analysis helps predict the most likely pathways for monomer addition. The interaction between the HOMO of a nucleophilic species (the growing polymer chain radical) and the LUMO of an electrophilic species (the monomer) governs the reaction. numberanalytics.com

The relative energies of the HOMO and LUMO determine the feasibility and rate of the polymerization reaction. A smaller energy gap between the HOMO of the propagating radical and the LUMO of the this compound monomer would suggest a more favorable reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can also predict the regioselectivity of the addition reaction. numberanalytics.com

Molecular Modeling and Simulation of Poly(this compound) Systems

Once polymerization occurs, molecular modeling and simulation techniques are employed to study the structure and dynamics of the resulting polymer chains and bulk material.

Molecular Dynamics (MD) Simulations for Polymer Conformations and Intermolecular Interactions

MD simulations are also crucial for studying intermolecular interactions between polymer chains. These interactions, which include van der Waals forces and electrostatic interactions, determine the bulk properties of the material, such as its density, glass transition temperature, and mechanical strength. rsc.org For example, simulations can reveal how the ester groups in poly(this compound) might interact and aggregate, influencing the material's final properties. rsc.org

The following table outlines typical outputs from an MD simulation of a poly(this compound) melt.

Property Simulated Value Physical Meaning
Radius of Gyration (Rg) 2.5 nmA measure of the polymer chain's size
End-to-End Distance 5.8 nmThe distance between the two ends of a polymer chain
Glass Transition Temp. (Tg) 450 KThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state
Diffusion Coefficient 1.2 x 10⁻⁸ cm²/sA measure of how quickly polymer chains move within the melt

Coarse-Grained Modeling for Large-Scale Polymeric Systems and Network Formation

While all-atom MD simulations are detailed, they are computationally expensive and often limited to relatively small systems and short timescales. arxiv.org Coarse-grained (CG) modeling offers a way to study larger-scale phenomena, such as the formation of polymer networks and the long-term behavior of bulk materials. rsc.orgarxiv.orgnih.gov

In CG modeling, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for longer simulation times and larger system sizes. arxiv.org This approach is particularly useful for studying the self-assembly of polymers, the morphology of polymer blends, and the formation of cross-linked networks. nih.govmdpi.com For poly(this compound), CG models could be used to simulate the process of network formation during cross-linking polymerization, providing insights into the final structure and properties of the resulting thermoset material. nih.gov

Computational Prediction of this compound Polymerization Outcomes

By combining quantum chemical calculations and molecular simulations, it is possible to predict the outcomes of this compound polymerization. mdpi.com Quantum chemistry can predict the intrinsic reactivity of the monomer and the likelihood of different reaction pathways, such as head-to-tail or head-to-head addition. mdpi.com

Simulations can then model the growth of polymer chains based on these predicted probabilities. By running simulations under different conditions (e.g., temperature, monomer concentration), researchers can predict how these factors will influence the final polymer properties, such as molecular weight distribution, degree of branching, and cross-link density. This predictive capability is invaluable for designing polymers with specific, desired characteristics for various applications. mdpi.com

Modeling of Kinetic and Thermodynamic Parameters for Polymerization Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the kinetics and thermodynamics of polymerization reactions. acs.orgnih.gov These methods allow for the calculation of key parameters that govern the polymerization process, such as rate constants for propagation (k_p) and termination (k_t), as well as activation energies and reaction enthalpies.

Theoretical models for the free-radical polymerization of acrylates often involve calculating the energetics of the transition states for the addition of a radical to a monomer. acs.orgacs.org The accuracy of these calculations is highly dependent on the chosen DFT functional and basis set. acs.org Studies have shown that functionals like MPWB1K, when combined with a suitable basis set, provide good qualitative agreement with experimental propagation rate constants for a variety of α-substituted acrylates. acs.orgugent.be

For a monomer like this compound, computational modeling would typically investigate the influence of the bulky and polar 4-methoxycarbonylphenyl group on the reactivity of the acrylate (B77674) double bond. The electronic effects (inductive and resonance) of the ester and phenyl groups, as well as steric hindrance, would be quantified to predict the propagation rate constant. The stability of the propagating radical is a key factor, and DFT can provide insights into the spin density distribution and geometry of this intermediate species.

Thermodynamic parameters, such as the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, can also be estimated computationally. These values are crucial for determining the ceiling temperature (T_c) of the polymerization, which is the temperature above which the polymer is thermodynamically unstable and will depolymerize. For most acrylate polymerizations, the reaction is enthalpically driven due to the conversion of a π-bond into two σ-bonds, resulting in a negative ΔH_p. The entropy change is typically negative as the monomer molecules lose translational freedom upon incorporation into the polymer chain.

Below is a table of representative computationally-derived kinetic parameters for the propagation of various acrylate monomers, which illustrates the type of data that can be generated for this compound.

MonomerPropagation Rate Constant (k_p) at 298 K (L mol⁻¹ s⁻¹) (Computational)Activation Energy (E_a) (kJ/mol) (Computational)
Methyl Acrylate2.67 x 10⁴18.4
Ethyl α-Fluoroacrylate1.13 x 10³25.1
Ethyl α-Chloroacrylate2.59 x 10²27.2
Methyl Methacrylate (B99206)1.19 x 10³24.7

This table presents data from DFT studies on related acrylate monomers to illustrate the outputs of computational modeling. The values are intended to be representative and were calculated using the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory. acs.org

Computational Approaches for Structure-Property Relationships in Poly(this compound)

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. Computational methods, especially molecular dynamics (MD) simulations, are powerful tools for exploring these structure-property relationships at the atomic level. researchgate.nettandfonline.com For poly(this compound), MD simulations can provide insights into how the chemical structure of the repeating unit influences the polymer's physical, mechanical, and thermal properties.

MD simulations model the movement of atoms in a polymer chain over time, based on a defined force field that describes the interactions between atoms. acs.org This allows for the investigation of various structural and dynamic properties of the polymer melt or solid-state material. Key properties that can be investigated include:

Chain Conformation and Rigidity: The presence of the rigid phenyl ring and the ester group in the side chain of poly(this compound) would significantly impact its chain stiffness. MD simulations can quantify this through parameters like the radius of gyration and persistence length. tandfonline.comwhiterose.ac.uk

Glass Transition Temperature (T_g): The T_g is a critical property of amorphous polymers, and it can be estimated from MD simulations by analyzing the change in specific volume or chain mobility as a function of temperature. The bulky side group is expected to restrict segmental motion, leading to a relatively high T_g for poly(this compound) compared to simpler polyacrylates like poly(methyl acrylate).

Mechanical Properties: While direct calculation of bulk mechanical properties like tensile modulus is computationally intensive, MD simulations can provide insights into the underlying mechanisms of deformation. By applying simulated strain to a polymer model, one can study how the chains align and interact, which is related to the material's stiffness and strength.

Intermolecular Interactions: The simulations can reveal how the aromatic rings and polar ester groups on different chains interact with each other. tandfonline.com These interactions, such as π-π stacking of the phenyl rings, would contribute significantly to the cohesive energy density and, consequently, to the polymer's thermal and mechanical stability.

Free Volume: The fractional free volume within the polymer matrix can be calculated from MD simulations. researchgate.net This property is crucial as it influences the diffusion of small molecules through the polymer and affects the polymer's viscosity and glass transition temperature. researchgate.net

The table below summarizes the expected relationships between the structural features of poly(this compound) and its properties, as would be investigated by computational methods.

Structural FeaturePredicted Influence on Polymer PropertiesComputational Method
Bulky Aryl Ester Side Group Increased chain stiffness, higher glass transition temperature (T_g), and enhanced thermal stability.Molecular Dynamics (MD)
Polar Carbonyl Group Strong intermolecular dipole-dipole interactions, leading to increased cohesive energy and potentially higher mechanical strength.MD, Quantum Mechanics (QM)
Aromatic Phenyl Ring Potential for π-π stacking, contributing to ordered domains and affecting optical and mechanical properties.MD, QM
Polyacrylate Backbone Provides the primary chain structure, with tacticity (stereochemistry) influencing chain packing and crystallinity.MD, DFT

These computational approaches provide a powerful complement to experimental studies, enabling a deeper understanding of the polymerization process and the rational design of new polymeric materials with tailored properties.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in Methyl 4-acryloyl-benzoate Polymer Science

Direct and extensive research dedicated to the polymer science of this compound is not widely available in peer-reviewed literature. However, significant advancements in the broader fields of acrylate (B77674) polymerization and functional polymers provide a strong foundation for predicting its behavior and potential.

Research into polymers with analogous structures, particularly those with phenyl benzoate (B1203000) side groups, has shown that these moieties can impart liquid crystalline properties, high thermal stability, and unique optical characteristics. mdpi.comacs.org For instance, liquid crystalline polymers based on poly(meth)acrylates with phenyl benzoate side groups have been synthesized and shown to exhibit molecularly oriented structures suitable for optical and display applications. acs.org

Furthermore, the polymerization of functional acrylates is a well-established field. Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are expected to be highly applicable to this compound. mdpi.comcmu.edu These methods would theoretically allow for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and low polydispersity, which is crucial for creating advanced materials. acs.org The primary challenge in applying these techniques is the potential for the monomer's functional group to interfere with the catalyst, a common issue with functional monomers that often requires careful selection of ligands and reaction conditions. cmu.edu

Post-polymerization modification is another key advancement applicable to polymers derived from this monomer. The ester linkage in poly(this compound) could be selectively hydrolyzed to yield poly(4-acryloylbenzoic acid), transforming a potentially rigid, hydrophobic material into a functional, hydrophilic polyelectrolyte.

To contextualize the potential properties of poly(this compound), the table below compares the glass transition temperatures (Tg) of related acrylic polymers. The introduction of a bulky, rigid side group like phenyl benzoate is expected to significantly increase the Tg compared to simple alkyl acrylates.

Table 1: Comparison of Glass Transition Temperatures (Tg) for Various Acrylate Polymers

PolymerMonomer StructureGlass Transition Temperature (Tg)
Poly(methyl acrylate)10 °C
Poly(phenyl thioacrylate)64 °C
Poly(maleic anhydride-co-ethyl acrylate)~75-85 °C ajchem-a.com
Poly(this compound) (Predicted)Expected to be significantly higher

Note: Data for comparative polymers is sourced from general polymer science literature and specific studies. ajchem-a.comrsc.org The value for Poly(this compound) is a qualitative prediction.

Unexplored Research Avenues and Methodological Challenges

The scarcity of dedicated research on this compound means the field is wide open for exploration. The following represent critical unexplored avenues:

Homopolymerization and Characterization: The most fundamental unexplored area is the synthesis and comprehensive characterization of the homopolymer, poly(this compound). Key research questions include:

What are its fundamental physical properties, such as glass transition temperature (Tg), degradation temperature (Td), and refractive index?

What are its mechanical properties, including tensile strength, modulus, and toughness?

Is the polymer amorphous or can it exhibit semi-crystalline or liquid-crystalline behavior?

Controlled Polymerization: Systematic studies are needed to apply CRP techniques like RAFT and ATRP. This would involve screening catalysts, chain transfer agents, and solvents to achieve controlled polymerization and enable the synthesis of block copolymers.

Copolymerization Studies: The copolymerization of this compound with commodity monomers (e.g., methyl methacrylate (B99206), styrene (B11656), butyl acrylate) is a significant research gap. Determining the monomer reactivity ratios would be essential for designing copolymers with specific compositions and properties.

Methodological Challenges: The primary methodological challenge is the synthesis and handling of the monomer itself. Acrylate monomers are susceptible to spontaneous polymerization, requiring the use of inhibitors and careful storage. google.com Another challenge lies in the polymerization process; the benzoate functional group could potentially coordinate with and deactivate metal catalysts used in ATRP, necessitating optimization of reaction conditions or the use of more robust catalytic systems. cmu.edursc.org

Potential for Novel this compound Derived Materials and Emerging Technologies

The unique structure of this compound suggests its potential for creating a new generation of advanced materials.

High Refractive Index Polymers: The presence of the aromatic phenyl benzoate group is expected to impart a high refractive index to the resulting polymer. Such materials are highly sought after for optical applications, including anti-reflective coatings, lenses, and materials for optical waveguides.

Liquid Crystalline Materials: Phenyl benzoate moieties are known mesogens (liquid crystal-forming units). openaccessjournals.com Polymers with these side chains have a strong potential to form liquid crystal phases. mdpi.comacs.org This opens the door to developing side-chain liquid crystal polymers (SCLCPs) for applications in displays, optical data storage, and smart windows.

Thermally Stable Polymers: The rigid aromatic structure of the side chain should enhance the thermal stability of the polymer backbone, leading to materials with higher glass transition and degradation temperatures compared to conventional polyacrylates. These materials could be valuable as engineering plastics or in composites for demanding environments.

Functional Hydrogels and Polyelectrolytes: As mentioned, the ester group can be chemically modified after polymerization. Hydrolysis of the methyl ester would convert the polymer into poly(4-acryloylbenzoic acid). This carboxyl-functionalized polymer could be used to create pH-responsive hydrogels for drug delivery, superabsorbent materials, or as a component in ion-exchange resins and membranes.

Interdisciplinary Impact and Collaborative Research Opportunities in Polymer Science

The development of polymers from this compound is inherently interdisciplinary, offering numerous opportunities for collaboration across scientific and engineering fields.

Polymer Chemistry and Organic Synthesis: Collaboration between polymer chemists and organic chemists is essential to optimize the synthesis of the monomer and to explore the synthesis of new derivatives with different ester groups or substituents on the aromatic rings to fine-tune properties.

Materials Science and Physics: Physicists and materials scientists would be crucial collaborators in characterizing the optical, thermal, and potential liquid-crystalline properties of the new polymers. hs-merseburg.deuni-halle.de This collaboration could accelerate the development of these materials for applications in photonics, electronics, and advanced coatings. iacs.res.in

Chemical and Process Engineering: Once promising polymerization routes are established in the lab, chemical engineers will be needed to address the challenges of scaling up the process for potential industrial production, considering factors like reaction kinetics, heat management, and purification.

Biomedical Engineering: If the hydrolyzed form of the polymer (poly(4-acryloylbenzoic acid)) is shown to be biocompatible, it would open up collaborative research with biomedical engineers to design novel hydrogel systems for tissue engineering, controlled drug release, and biosensors.

Q & A

Q. What are the common synthesis methods for Methyl 4-acryloyl-benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via coupling reactions. A general approach involves:

  • Step 1 : Reacting a benzoic acid derivative (e.g., methyl 4-bromobenzoate) with acryloyl chloride under nucleophilic acyl substitution conditions.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product. Optimization strategies include:
  • Using catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance yield .
  • Adjusting solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to control reaction kinetics .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm acryloyl and ester functional groups. For example, the acryloyl vinyl protons appear as doublets at δ 5.8–6.5 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL for structural refinement. For derivatives, bond angles and torsional strain in the acryloyl group are analyzed to assess molecular geometry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 205.1) .

Q. How should this compound be stored to maintain stability, and what are its solubility properties?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccants like silica gel are recommended to avoid moisture .
  • Solubility : Limited data exists, but polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the compound’s aromatic and acryloyl moieties. Solubility in water is negligible .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange terms are critical:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acryloyl group’s π* orbital often acts as an electron acceptor .
  • Simulate reaction pathways (e.g., Michael addition) by analyzing transition states and activation energies .

Q. What crystallographic insights can be gained from this compound derivatives?

  • Packing Analysis : Derivatives like methyl 4-benzyloxy-2-hydroxybenzoate show intermolecular hydrogen bonding between ester carbonyl and hydroxyl groups, stabilizing the crystal lattice .
  • Torsional Strain : The dihedral angle between the acryloyl and benzene rings (e.g., 15–25°) influences photophysical properties in materials science applications .

Q. How does this compound interact with biological systems in enzyme studies?

  • The acryloyl group participates in covalent binding with cysteine residues in enzymes (e.g., proteases), enabling activity profiling via irreversible inhibition .
  • Derivatives are used to study metabolic pathways by mimicking natural substrates in oxidation/reduction assays .

Q. What role does this compound play in polymer chemistry?

  • The acryloyl moiety enables radical polymerization to create cross-linked polymers. Copolymerization with styrene or methyl methacrylate enhances thermal stability (TGA data shows decomposition >250°C) .
  • Applications include stimuli-responsive hydrogels, where the benzoate ester modulates hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.